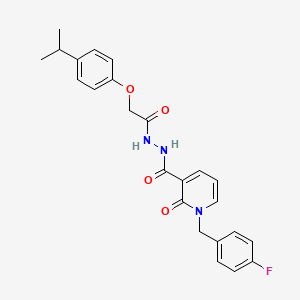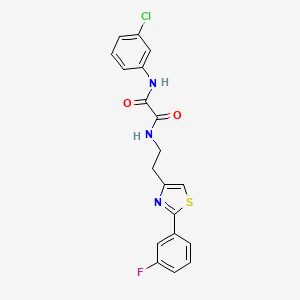
N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, commonly known as COTI-2, is a small molecule compound that has gained significant attention in the field of cancer research. COTI-2 is a promising anticancer agent that has shown potential in the treatment of various types of cancer.
科学的研究の応用
Antiviral Activity
Compounds with similar structures have shown certain anti-tobacco mosaic virus activity . This suggests that our compound could potentially be used in the development of antiviral drugs.
Antileishmanial Activity
Research has shown that pyrazole-bearing compounds, which share a similar structure with our compound, have potent antileishmanial activities . This indicates a potential application in the treatment of leishmaniasis.
Antimalarial Activity
Similarly, pyrazole-bearing compounds have demonstrated significant antimalarial activities . This suggests that our compound could be used in the development of antimalarial drugs.
Neurotoxicity Studies
Compounds with similar structures have been used to investigate neurotoxic potentials . This suggests that our compound could be used in neurotoxicity studies.
Antimicrobial Activity
Research has shown that N-substituted thiazol-2-yl derivatives, which share a similar structure with our compound, have promising antimicrobial activity . This indicates a potential application in the development of antimicrobial drugs.
Antiproliferative Activity
N-substituted thiazol-2-yl derivatives have also been studied for their antiproliferative effects . This suggests that our compound could be used in the development of anticancer drugs.
Antibacterial Activity
Research has shown that N-substituted thiazol-2-yl derivatives have promising antibacterial activity . This indicates a potential application in the development of antibacterial drugs.
Antifungal Activity
Similarly, N-substituted thiazol-2-yl derivatives have demonstrated significant antifungal activities . This suggests that our compound could be used in the development of antifungal drugs.
作用機序
Target of Action
Compounds with similar structures, such as sulfonamides, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Mode of Action
Based on its structural similarity to sulfonamides, it may inhibit the activity of carbonic anhydrase by mimicking its substrate, thereby preventing the enzyme from performing its normal function .
Biochemical Pathways
The compound may affect the carbonic anhydrase pathway. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of this enzyme can disrupt pH regulation in cells and tissues .
Pharmacokinetics
Similar compounds like sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of carbonic anhydrase by similar compounds can lead to a decrease in the concentration of bicarbonate ions and protons in cells, potentially disrupting cellular ph balance .
特性
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-4-2-6-15(10-13)23-18(26)17(25)22-8-7-16-11-27-19(24-16)12-3-1-5-14(21)9-12/h1-6,9-11H,7-8H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDIGIICQHTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

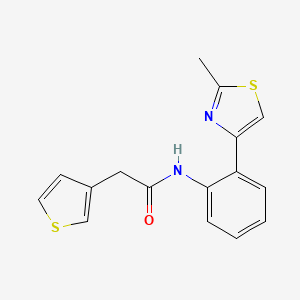
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)
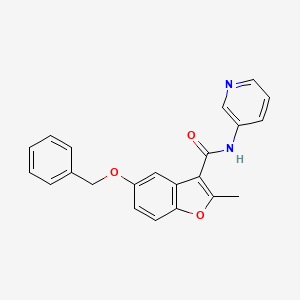

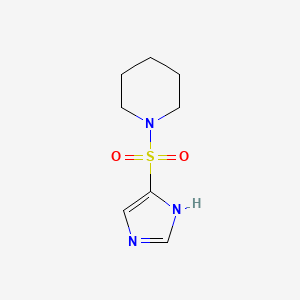
![naphthalen-2-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2454921.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)
triazin-4-one](/img/structure/B2454923.png)
![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)
![1-Methyl-4-[[2-[(2-pyrazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2454926.png)
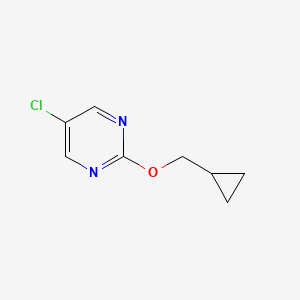
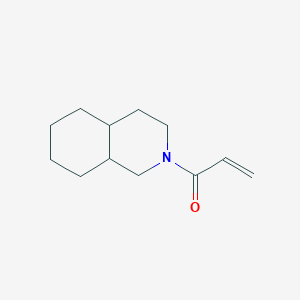
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)
